Cas no 17570-26-2 (3-(3-methoxyphenyl)prop-2-enoic acid)

3-(3-methoxyphenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- (E)-3-(3-Methoxyphenyl)acrylic acid
- META-METHOXY CINNAMMIC ACID
- (2E)-3-(3-METHOXYPHENYL)ACRYLIC ACID
- AKOS B004084
- RARECHEM BK HC T256
- O-METHYL-M-COUMARIC ACID
- O-METHYL-M-CUMARIC ACID
- TRANS-3-METHOXYCINNAMIC ACID
- m-Methoxycinnamic acid
- trans-3-(3-methoxyphenyl)acrylic acid
- 3-METHOXYCINNAMIC ACID
- Albb-006022
- 3-(3-methoxyphenyl)-(2E)-2-Propenoic acid
- AKOS BBS-00006455
- 3-(3-methoxyphenyl)prop-2-enoic acid
- MFCD00004386
- CS-W017339
- SDCCGSBI-0660327.P001
- 3-Methoxycinnamic Acid, Predominantly trans
- (E)-3-(3-Methoxy-phenyl)-acrylic acid
- NS00015849
- NSC-5234
- 055FCE22-12AE-47AE-BB4F-BF75F6AECF94
- PS-5776
- trans-m-Methoxycinnamic acid
- AKOS000120394
- CHEMBL95769
- 2-Propenoic acid,3-(3-methoxyphenyl)-,(2E)-
- (E)-3-(3-Methoxyphenyl)acrylicacid
- 6099-04-3
- LS-13767
- NSC 5234
- EN300-21248
- 2-Propenoic acid,3-(3-methoxyphenyl)-, (2E)-
- (2E)-3-(3-Methoxyphenyl)-2-propenoic acid #
- Cinnamic acid, m-methoxy-, (E)-
- DTXSID70875904
- BBL019132
- BDBM50486904
- Q63409580
- Cinnamic acid, 3-methoxy-
- W-105215
- 3-Methoxycinnamic acid, 97%
- NCGC00174293-01
- Z104494816
- (E)-3-(3-methoxyphenyl) acrylic acid
- 3-(3-Methoxyphenyl)acrylic acid
- (E)-3-methoxycinnamic acid
- EINECS 228-049-5
- M0444
- E-3-(3-methoxyphenyl)propenoic acid
- SCHEMBL80786
- trans-3-methoxy-cinnamic acid
- (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
- Cinnamic acid, m-methoxy-
- STK398162
- Propenoic acid, 3-(3-methoxyphenyl)-, trans-
- 2-Propenoic acid, 3-(3-methoxyphenyl)-, (2E)-
- (E)-3-(3-methoxyphenyl)prop-2-enoic acid
- AE-848/02128047
- NSC5234
- HMS1538H06
- A10219
- CHEBI:192607
- EN300-33979
- 17570-26-2
-
- MDL: MFCD00004386
- インチ: InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
- InChIKey: LZPNXAULYJPXEH-AATRIKPKSA-N
- ほほえんだ: COC1=CC=CC(=C1)/C=C/C(=O)O
計算された属性
- せいみつぶんしりょう: 178.06300
- どういたいしつりょう: 178.063
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.5A^2
じっけんとくせい
- 密度みつど: 1.18 g/mL at 25 °C(lit.)
- ゆうかいてん: 116-119 °C(lit.)
- ふってん: 329.9 °C at 760 mmHg
- フラッシュポイント: 132.6 °C
- 屈折率: 1.591
- PSA: 46.53000
- LogP: 1.79300
3-(3-methoxyphenyl)prop-2-enoic acid セキュリティ情報
3-(3-methoxyphenyl)prop-2-enoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-(3-methoxyphenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33979-1g |
3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 1g |
$55.0 | 2023-09-16 | ||
Enamine | EN300-21248-0.1g |
(2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21248-0.25g |
(2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-33979-2.5g |
3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 2.5g |
$113.0 | 2023-09-16 | ||
Ambeed | A123101-1g |
(E)-3-(3-Methoxyphenyl)acrylic acid |
17570-26-2 | 95+% | 1g |
$11.00 | 2021-07-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39875-5g |
(E)-3-(3-Methoxyphenyl)acrylic acid |
17570-26-2 | 95% | 5g |
¥333.0 | 2023-09-05 | |
Enamine | EN300-21248-1.0g |
(2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 95.0% | 1.0g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21248-5.0g |
(2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 95.0% | 5.0g |
$21.0 | 2025-03-21 | |
Enamine | EN300-21248-10.0g |
(2E)-3-(3-methoxyphenyl)prop-2-enoic acid |
17570-26-2 | 95.0% | 10.0g |
$22.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X39875-250mg |
(E)-3-(3-Methoxyphenyl)acrylic acid |
17570-26-2 | 95% | 250mg |
¥30.0 | 2023-09-05 |
3-(3-methoxyphenyl)prop-2-enoic acid 関連文献
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Marta Czarnecka,Marta ?witalska,Joanna Wietrzyk,Gabriela Maciejewska,Anna Gliszczyńska RSC Adv. 2018 8 35744
-
Rocío B. Rodríguez,Ramiro L. Zapata,María L. Salum,Rosa Erra-Balsells Photochem. Photobiol. Sci. 2020 19 819
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Eduardo Guisantes-Batan,Lorena Mazuecos,Blanca Rubio,Gema Pereira-Caro,José Manuel Moreno-Rojas,Antonio Andrés,Sergio Gómez-Alonso,Nilda Gallardo Food Funct. 2022 13 11353
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Miguel ángel Seguido,Rosa María Tarradas,Susana González-Rámila,Joaquín García-Cordero,Beatriz Sarriá,Laura Bravo-Clemente,Raquel Mateos Food Funct. 2022 13 1133
-
Gary Williamson Food Funct. 2020 11 4826
-
Jia Cheng,Chunfu Zhou,Yue Xie,Min Wang,Cheng Zhou,XiaoShuang Li,YaDong Du,Fan Lu RSC Adv. 2022 12 14939
-
Gema Pereira-Caro,Sylvie Gaillet,José Luis Ordó?ez,Pedro Mena,Letizia Bresciani,Keren A. Bindon,Daniele Del Rio,Jean-Max Rouanet,José Manuel Moreno-Rojas,Alan Crozier Food Funct. 2020 11 3986
-
Ouafa Khalfaoui,Adel Beghidja,Jér?me Long,Ahlem Boussadia,Chahrazed Beghidja,Yannick Guari,Joulia Larionova Dalton Trans. 2017 46 3943
-
Yuqi Tong,Yan Ma,Yanwen Kong,Haotian Deng,Meizhi Wan,Chang Tan,Mingyue Wang,Li Li,Xianjun Meng Food Funct. 2021 12 10917
-
Christian Heiss,Geoffrey Istas,Rodrigo P. Feliciano,Timon Weber,Brian Wang,Claudia Favari,Pedro Mena,Daniele Del Rio,Ana Rodriguez-Mateos Food Funct. 2022 13 3812
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
3-(3-methoxyphenyl)prop-2-enoic acidに関する追加情報
Recent Advances in the Study of 3-(3-Methoxyphenyl)prop-2-enoic Acid (CAS: 17570-26-2) in Chemical Biology and Pharmaceutical Research
3-(3-Methoxyphenyl)prop-2-enoic acid (CAS: 17570-26-2) is a bioactive compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This cinnamic acid derivative, characterized by its methoxy-substituted phenyl ring and α,β-unsaturated carboxylic acid moiety, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Recent studies have explored its molecular mechanisms, synthetic pathways, and therapeutic potential, positioning it as a promising candidate for drug development.
One of the key areas of research focuses on the compound's role as a modulator of cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(3-methoxyphenyl)prop-2-enoic acid inhibits the NF-κB pathway, a critical regulator of inflammation and immune responses. The study utilized in vitro models of human macrophages and showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a lead compound for developing novel anti-inflammatory agents.
In addition to its anti-inflammatory effects, recent investigations have highlighted the compound's antioxidant properties. A 2024 paper in Free Radical Biology and Medicine reported that 3-(3-methoxyphenyl)prop-2-enoic acid scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. These effects were observed in both cellular and animal models, indicating its potential for mitigating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions.
The anticancer potential of 3-(3-methoxyphenyl)prop-2-enoic acid has also been a focal point of recent research. A study published in Cancer Research in early 2024 revealed that the compound induces apoptosis in several cancer cell lines, including breast and colon cancer, by activating the intrinsic mitochondrial pathway. Mechanistic studies identified the compound's ability to upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2. These findings underscore its potential as a chemotherapeutic agent or adjuvant therapy.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-(3-methoxyphenyl)prop-2-enoic acid. A 2023 study in Organic & Biomolecular Chemistry described a novel catalytic method for its synthesis using palladium-catalyzed cross-coupling reactions, which improved yield and purity compared to traditional methods. This development is critical for scaling up production for preclinical and clinical studies.
Despite these promising findings, challenges remain in the development of 3-(3-methoxyphenyl)prop-2-enoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further pharmacokinetic and pharmacodynamic studies. Ongoing research is exploring structural modifications and formulation strategies to enhance its drug-like properties.
In conclusion, 3-(3-methoxyphenyl)prop-2-enoic acid (CAS: 17570-26-2) represents a versatile compound with significant potential in chemical biology and pharmaceutical applications. Recent studies have elucidated its mechanisms of action, synthetic routes, and therapeutic benefits, paving the way for future drug development efforts. Continued research will be essential to fully realize its clinical potential and overcome existing challenges.
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